9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C21H17BrN2OS This compound is notable for its unique structure, which includes a bromine atom, a thiophene ring, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multiple steps, starting with the preparation of the core naphthalene structure. The thiophene and p-tolyl groups are then introduced through a series of substitution reactions. The bromine atom is usually added via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is generally synthesized in small quantities for research purposes. The production process involves stringent control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 8-CL-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 4-BR-2-(2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALEN-4-YL)-PHENOL
- 8-BR-4-(4-BR-PH)-2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
Uniqueness
8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H17BrN2OS |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
9-bromo-5-(4-methylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H17BrN2OS/c1-13-4-6-14(7-5-13)21-24-18(12-17(23-24)20-3-2-10-26-20)16-11-15(22)8-9-19(16)25-21/h2-11,18,21H,12H2,1H3 |
InChI Key |
FPXPCILUEYYFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.